

Voclosporin: A Technical Guide to its Molecular Structure and Synthesis

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: **Voclosporin** is a novel calcineurin inhibitor (CNI) and a semi-synthetic analogue of cyclosporine A, approved for the treatment of lupus nephritis (LN).[1][2] Its unique structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile compared to its parent compound.[2][3] This document provides an in-depth overview of the molecular structure of **voclosporin**, detailed synthetic pathways, experimental protocols for its preparation and characterization, and its mechanism of action through the calcineurin signaling pathway.

Molecular Structure of Voclosporin

Voclosporin is a cyclic undecapeptide with a molecular formula of C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol .[4][5] It is a structural analogue of cyclosporine A, distinguished by a modification at the amino acid-1 residue.[2] This modification involves a single carbon extension with a double bond, which is crucial for its enhanced biological activity. [6]

The molecule exists as a mixture of cis- and trans- geometric isomers at this modified side chain, with the trans-isomer being the more potent and predominant form in the final pharmaceutical product (typically 90-95%).[4] This structural change alters the binding affinity to its target, calcineurin, contributing to its improved immunosuppressive profile.[2][5]

Key Molecular Properties



The fundamental properties of **voclosporin** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C63H111N11O12	[4][7]
Molecular Weight	1214.6 g/mol	[4][5]
CAS Number	515814-01-4	[5]
Drug Class	Calcineurin Inhibitor, Immunosuppressant	[1][8]
Parent Compound	Cyclosporine A	[2]
Key Structural Feature	Modified amino acid-1 with an ethyl-diene side chain	[6]
Active Isomer	trans-isomer	[4]
Protein Binding	Approximately 97%	[2][5]

Structural Representation

The following diagram illustrates the conceptual relationship between Cyclosporine A and the key modification leading to **Voclosporin**.



Cyclic Undecapeptide Core (11 Amino Acids) Amino Acid 1 Side Chain (-CH(OH)-CH(CH3)-CH2-CH=CH-CH3) Oxidation & Homologation Voclosporin Cyclic Undecapeptide Core (Identical to Cyclosporine A) Contains Modified Amino Acid 1 Side Chain (-CH(OH)-CH(CH3)-CH=CH-CH2) (trans-isomer is more potent)

Conceptual Structure of Voclosporin

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Caption: From Cyclosporine A to Voclosporin.

Synthesis of Voclosporin

Voclosporin is produced via a semi-synthetic pathway starting from the natural product Cyclosporine A, which is accessible through fermentation.[1] The synthesis involves a multistep process focused on the specific modification of the amino acid-1 side chain.



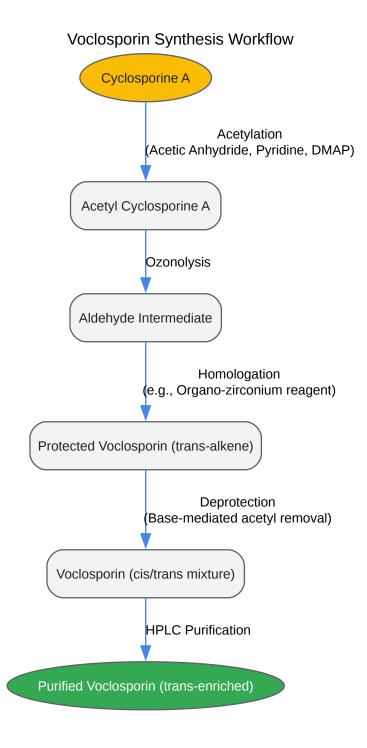
The general synthetic strategy includes:

- Protection: The hydroxyl group on the amino acid-1 side chain of Cyclosporine A is protected, typically through acetylation.[1]
- Oxidative Cleavage: The side chain is cleaved using ozonolysis to yield a key aldehyde intermediate (acetyl CsA aldehyde).[1][9]
- Side Chain Extension (Homologation): The crucial diene moiety is introduced. This step is stereoselective to favor the desired trans-isomer. Various methods have been described, including reactions with organo-zirconium reagents or Wittig-type reagents.[1]
- Deprotection: The protecting group (acetyl) is removed under basic conditions to yield the final voclosporin molecule.[1]
- Purification: The final product, a mixture of isomers, is purified using semi-preparative High-Pressure Liquid Chromatography (HPLC) to enrich the trans-isomer.[1][6]

Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of **voclosporin**.





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Caption: Key stages of Voclosporin synthesis.



Summary of Key Reactions

Step	Reaction	Key Reagents	Intermediate/P roduct	Reference
1	Acetylation	Acetic anhydride, pyridine, 4- DMAP in DCM	Acetyl Cyclosporine A	[1]
2	Ozonolysis	Ozone (O₃)	Aldehyde adduct	[1]
3	Homologation	Propargyltrimeth ylsilane, bis(cyclopentadie nyl)zirconium chloride hydride, silver perchlorate	trans-alkene intermediate	[1]
4	Deprotection	Base-mediated hydrolysis (e.g., K ₂ CO ₃ in methanol)	Voclosporin (isomer mixture)	[1][6]
5	Purification	Semi-preparative HPLC (e.g., silica gel with toluene/acetone or toluene/methylis obutylketone mobile phase)	Purified trans- enriched Voclosporin	[1][6][10]

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and analysis of **voclosporin**, based on published literature and patents.

General Synthesis Protocol

• Step 1: Acetylation of Cyclosporine A



- Dissolve Cyclosporine A in dichloromethane (DCM).
- Add acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
- Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer and evaporate the solvent to yield acetyl cyclosporine A.[1]
- Step 2: Ozonolysis
 - Dissolve the acetyl cyclosporine A from the previous step in a suitable solvent (e.g., DCM).
 - Cool the solution to a low temperature (typically -78 °C).
 - Bubble ozone gas through the solution until the starting material is consumed.
 - Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to obtain the aldehyde intermediate.[1]
- Step 3: Homologation to form the Diene
 - This step is critical for establishing the trans-isomer stereochemistry. One reported method involves an organo-zirconium reagent.[11]
 - The aldehyde intermediate is reacted with a reagent like propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of a catalyst such as silver perchlorate.[1] This reaction homologates the aldehyde to provide the desired transalkene.[1]
- Step 4: Deprotection and Purification
 - Dissolve the protected voclosporin intermediate in a solvent mixture like methanol or tetrahydrofuran.



- Add a base, such as potassium carbonate, to facilitate the removal of the acetyl protecting group.[6]
- Monitor the reaction by HPLC. Upon completion, neutralize the mixture and extract the product.
- Subject the crude product to semi-preparative HPLC for purification and enrichment of the trans-isomer.[1] The mobile phase can consist of solvent mixtures like toluene and acetone or toluene and methylisobutylketone.[6][10]

Analytical Characterization

- High-Pressure Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, determine the purity of intermediates and the final product, and quantify the ratio of cis to trans isomers.[6][10]
- Mass Spectrometry (MS): Confirms the molecular weight of voclosporin and its intermediates.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
 Solid-state ¹³C NMR has been used to characterize different crystalline forms of voclosporin.[10][12]

Mechanism of Action: Calcineurin Signaling Pathway

Voclosporin exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes.[8][13]

- Complex Formation: Inside the T-cell, **voclosporin** binds to the immunophilin cyclophilin A. [4][5]
- Calcineurin Inhibition: The resulting voclosporin-cyclophilin A complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][5] This binding inhibits the phosphatase activity of calcineurin.[4]



- NFAT Regulation: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13][14] By inhibiting calcineurin,
 voclosporin prevents this dephosphorylation.
- Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate from the
 cytoplasm into the nucleus.[14] This blockage prevents NFAT from initiating the transcription
 of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[13][14]
- Immunosuppression: The reduction in IL-2 and other cytokines leads to decreased T-cell activation, proliferation, and overall dampening of the T-cell-mediated immune response that drives inflammation in autoimmune diseases like lupus nephritis.[2][13]

Additionally, **voclosporin** has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its efficacy in reducing proteinuria in lupus nephritis.[2][14]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **voclosporin** on the calcineurin-NFAT signaling pathway.



T-Cell Inhibition by Voclosporin T-Cell Receptor (TCR) Cyclophilin A Calcineurin (Inactive) Voclosporin Activation Voclosporin-Cyclophilin ↑ Intracellular Ca2+ Complex **INHIBITS** activates Calcineurin (Active) dephosphorylates NFAT-P (Cytoplasm) Translocation NFAT (Nucleus) activates IL-2 Gene Transcription IL-2 Production T-Cell Proliferation & Activation

Voclosporin Mechanism of Action

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Caption: Voclosporin inhibits T-cell activation.



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